what is the chemical formula of nickel formate
what is the chemical formula of nickel formate
An In-depth Technical Guide to Nickel(II) Formate: Synthesis, Structure, and Application as a Catalyst Precursor
Executive Summary
Nickel(II) formate, an inorganic salt of nickel and formic acid, is a compound of significant interest in materials science and catalysis. Most commonly encountered as a green, crystalline dihydrate (Ni(HCOO)₂·2H₂O), its primary value lies in its function as a clean and efficient thermal decomposition precursor. When heated under controlled atmospheres, it yields finely divided, high-purity metallic nickel powder, which is a highly active catalyst for hydrogenation and other chemical transformations critical to industrial and pharmaceutical synthesis. This guide provides a comprehensive overview of the chemical and structural properties of nickel(II) formate, detailed protocols for its synthesis, an in-depth analysis of its thermal decomposition, and its application in the preparation of heterogeneous catalysts.
Core Chemical and Structural Properties
Nickel(II) formate exists in two primary forms: the anhydrous salt, Ni(HCOO)₂, and the more common dihydrate, Ni(HCOO)₂·2H₂O.[1] The dihydrate is a green, odorless, crystalline solid with a monoclinic crystal structure.[1] It becomes anhydrous upon gentle heating at 130–140 °C.[1]
Physicochemical Data
The fundamental properties of anhydrous and dihydrate nickel(II) formate are summarized below for quick reference.
| Property | Anhydrous Nickel(II) Formate | Nickel(II) Formate Dihydrate |
| Chemical Formula | C₂H₂NiO₄[1] | C₂H₆NiO₆[2] |
| Line Formula | Ni(HCOO)₂ | Ni(HCOO)₂·2H₂O[3] |
| Molar Mass | 148.73 g/mol [1] | 184.77 g/mol [2] |
| Appearance | Green Solid[1] | Green, monoclinic crystals[4] |
| Density | 2.154 g/cm³[1] | 2.15 g/cm³ |
| Melting Point | Decomposes at 180-200 °C[1][4] | 130-140 °C (loses water)[1] |
| Solubility in Water | Slightly soluble | Moderately soluble[5] |
| CAS Number | 3349-06-2[1] | 15694-70-9[1] |
Crystal Structure of Nickel(II) Formate Dihydrate
A detailed crystallographic study provides profound insight into the structure of Ni(HCOO)₂·2H₂O.[6][7] The structure is not a simple hydrated salt but a complex three-dimensional coordination polymer.[6] There are two distinct nickel(II) cations within the crystal lattice, each located on an inversion center and featuring a distorted octahedral coordination geometry.[6][7]
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First Ni²⁺ Environment (Ni1): This nickel ion is coordinated by six oxygen atoms from six different formate anions.[6][7]
-
Second Ni²⁺ Environment (Ni2): This nickel ion is coordinated by four oxygen atoms from four different water molecules and two oxygen atoms from two formate anions.[6][7]
The formate anions act as bridging ligands, connecting the two types of nickel centers to build a robust 3D framework.[6] This structure is further stabilized by medium-strength O-H···O hydrogen bonds between the coordinated water molecules and the formate oxygen atoms.[6][7]
Caption: Coordination environments of the two Ni²⁺ centers in the crystal lattice.
Synthesis of Nickel(II) Formate Dihydrate
Several reliable methods exist for the synthesis of nickel(II) formate. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two field-proven protocols are detailed below.
Protocol A: Laboratory-Scale Synthesis from Nickel(II) Acetate
This method is advantageous for producing a high-purity product with a straightforward workup, making it ideal for laboratory and research applications.[8][9]
-
Causality: The synthesis relies on the high solubility of the nickel(II) acetate tetrahydrate precursor in warm water and the significantly lower solubility of the resulting nickel(II) formate dihydrate.[8][9] Formic acid, being stronger than acetic acid, displaces the acetate ions.[8] The addition of ethanol, a non-solvent for the product, further drives precipitation, ensuring a high yield.[8]
Caption: Workflow for the laboratory synthesis of Nickel(II) Formate Dihydrate.
Step-by-Step Methodology: [8]
-
Dissolution: In a suitable reaction vessel, dissolve 5.0 g of nickel(II) acetate tetrahydrate in 20 mL of deionized water. Warm the mixture in a water bath (60-80 °C) with stirring until a clear, green solution is obtained.
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Acidification: To the warm solution, add 10 mL of 99% formic acid while maintaining stirring. The reaction is Ni(CH₃COO)₂ + 2HCOOH → Ni(HCOO)₂ + 2CH₃COOH.
-
Precipitation: Cool the reaction tube in an ice bath. With continuous stirring, slowly add 30 mL of 96% ethanol. A light green, microcrystalline precipitate of nickel(II) formate dihydrate will form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake sequentially with two 10 mL portions of ethanol and two 10 mL portions of diethyl ether. The ethanol wash removes residual acetic acid and unreacted starting materials, while the diethyl ether wash facilitates rapid drying.
-
Drying: Dry the product in air or in a desiccator to yield the final product.
Protocol B: Industrial-Scale Synthesis via Metathesis
This method is based on a double displacement reaction and is suitable for larger-scale production using more economical starting materials.[10]
-
Causality: This synthesis leverages the reaction between aqueous solutions of nickel(II) sulfate and sodium formate. The key to a successful and pure product lies in managing the solubility of the byproduct, sodium sulfate. By concentrating the hot reaction mixture, the less soluble nickel formate precipitates out, while the sodium sulfate remains in the hot mother liquor.[10] Hot filtration is therefore a critical, self-validating step; failure to perform this step while the solution is hot will result in co-precipitation and contamination of the product with sodium sulfate upon cooling.
Step-by-Step Methodology: [10]
-
Solution Preparation: Prepare two separate solutions.
-
Solution A: Dissolve 280 parts by weight of nickel(II) sulfate in 250 parts boiling water.
-
Solution B: Dissolve 160 parts by weight of sodium formate in 150 parts boiling water. Neutralize any sodium carbonate impurity with a small amount of formic acid.
-
-
Reaction: Filter both solutions while hot to remove any insoluble impurities. Mix the hot, filtered solutions. Add water to adjust the specific gravity to approximately 22° Baumé.
-
Concentration & Precipitation: Boil the combined solution to concentrate it to a specific gravity of 37-38° Baumé. During this step, the majority of the nickel(II) formate will precipitate from the hot solution.
-
Hot Filtration: Immediately filter the hot slurry to separate the nickel formate crystals from the mother liquor containing the dissolved sodium sulfate.
-
Washing: Wash the collected nickel formate crystals with cold water until the washings are substantially free of sulfate ions (testable with BaCl₂ solution).
-
Drying: Dry the product at 100-105 °C. The resulting product is suitable for catalyst manufacturing.
Core Application: Precursor for Heterogeneous Nickel Catalysts
The most significant application of nickel(II) formate is in the production of high-purity, finely divided nickel metal catalysts.[1][5] Its utility stems from its clean and predictable thermal decomposition behavior.
Thermal Decomposition Mechanism
The decomposition products of nickel(II) formate are highly dependent on the atmosphere under which the pyrolysis is conducted.
-
In an Inert or Reducing Atmosphere (e.g., N₂, Ar, vacuum): This is the pathway to generate active metallic nickel. The dihydrate first loses its two water molecules around 130-140 °C.[1] Upon further heating to ~300 °C in a vacuum, the anhydrous salt decomposes to form pure metallic nickel, carbon dioxide, water, and hydrogen gas.[1] The overall reaction is: Ni(HCOO)₂(H₂O)₂ → Ni(s) + 2CO₂(g) + 2H₂O(g) + H₂(g)[1] The resulting nickel is a fine, often pyrophoric powder with a high surface area, making it an excellent hydrogenation catalyst.[1][5]
-
In an Oxidizing Atmosphere (Air): The decomposition in air proceeds via a two-step mechanism.[11]
Caption: Thermal decomposition pathways of Nickel(II) Formate Dihydrate.
Protocol: Preparation of Active Nickel Catalyst
This protocol describes the generation of an active nickel catalyst from the dihydrate precursor for use in hydrogenation reactions.
-
Setup: Place a precisely weighed amount (e.g., 1.0 g) of nickel(II) formate dihydrate in a quartz tube furnace or a Schlenk flask.
-
Inerting: Purge the system with a steady, slow flow of an inert gas (e.g., high-purity nitrogen or argon) for 15-20 minutes to remove all oxygen.
-
Dehydration: While maintaining the inert gas flow, slowly heat the furnace to 140-150 °C and hold for 1 hour to ensure complete removal of water.
-
Decomposition: Increase the temperature to 280-300 °C and hold for 2-3 hours, or until gas evolution ceases. The green solid will transform into a black or dark grey powder.
-
Cooling & Passivation: Cool the sample to room temperature under the inert gas flow. Caution: The resulting finely divided nickel powder can be pyrophoric. It must be handled under an inert atmosphere or carefully passivated before exposure to air.
Application in Catalytic Hydrogenation
The nickel catalyst generated from nickel formate is highly effective for a range of hydrogenation reactions. Its use is a cost-effective alternative to noble metal catalysts (e.g., palladium, platinum). In the context of drug development and organic synthesis, it can be employed for:
-
Reduction of Alkenes and Alkynes: Saturating carbon-carbon multiple bonds.
-
Reduction of Carbonyl Compounds: Converting aldehydes and ketones to alcohols.[13]
-
Hydrogenation of Nitro Groups: Reducing nitroarenes to valuable aniline derivatives, a key transformation in the synthesis of many pharmaceuticals.
-
Reductive Amination: A one-pot reaction to form amines from ketones/aldehydes and ammonia/amines.
-
Hydrogenolysis: Cleavage of certain C-O, C-N, and C-X bonds.
The formate ion itself can also serve as a hydrogen donor in catalytic transfer hydrogenation reactions, where a metal catalyst (like the nickel derived from this precursor) facilitates the transfer of hydrogen from a donor molecule (like sodium or ammonium formate) to the substrate.[13][14]
Safety and Handling
Nickel(II) formate, like other nickel compounds, requires careful handling due to its associated health risks.
-
Health Hazards: May cause skin sensitization upon contact (dermatitis).[4] Inhalation of dust can cause respiratory irritation and is a potential carcinogen.[1][4]
-
Precautionary Measures:
-
Handle in a well-ventilated area or a fume hood to avoid dust inhalation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid creating dust during handling and weighing.
-
Store in a tightly sealed container in a cool, dry place.
-
References
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Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. IUCrData, 3, x180428. [Link]
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Blesa, M. A. (1991). Microscale preparation of nickel formate dihydrate: A simple experiment for the freshman lab. Journal of Chemical Education, 68(4), 322. [Link]
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Wikipedia. (n.d.). Nickel formate. Wikipedia, The Free Encyclopedia. [Link]
- Lush, E. J. (1923). U.S. Patent No. 1,452,478. Washington, DC: U.S.
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Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. ResearchGate. [Link]
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LookChem. (n.d.). About Nickel Formate. [Link]
- Tanaka, T., et al. (2013). U.S.
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El-Mossalamy, E. H., et al. (2009). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. ResearchGate. [Link]
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Ren, W., et al. (2018). Efficient and selective hydrogenation of C–O bonds with a simple sodium formate catalyzed by nickel. Chemical Communications, 54(76), 10724-10727. [Link]
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Sciencemadness Discussion Board. (2014). Catalytic Transfer Hydrogenation with an Aqueous Metal Salt & Phase Transfer Catalyst. [Link]
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Blesa, M. A. (1991). Microscale Preparation of Nickel Formate Dihydrate: A Simple Experiment for the Freshman Lab. ACS Publications. [Link]
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Laboratory Notes. (n.d.). Nickel Formate. [Link]
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Dollimore, D., et al. (1971). The development of internal structure during thermal decomposition: Nickel formate dihydrate. Journal of Catalysis, 20(1), 1-6. [Link]
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Primary Information Services. (n.d.). Nickel Formate-Technology, MSDS, Process, Raw Materials, Company Profile, Suppliers, Study. [Link]
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Galwey, A. K., & Brown, M. E. (1980). Decomposition reactions of nickel formate, nickel malonate, nickel maleate and nickel fumarate in oxygen. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 76, 212-220. [Link]
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Gowda, S., & Gowda, D. C. (2002). Versatile catalytic transfer hydrogenation using ammonium formate. Indian Journal of Chemistry, 41B, 1054-1058. [Link]
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National Center for Biotechnology Information. (n.d.). Nickel(II) formate dihydrate. PubChem Compound Database. [Link]
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